molecular formula C15H12ClFN2O2 B2672772 3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine CAS No. 1903854-64-7

3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B2672772
CAS No.: 1903854-64-7
M. Wt: 306.72
InChI Key: SUQIMMUCGANXDT-UHFFFAOYSA-N
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Description

3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound that features a pyridine ring linked to an azetidine moiety, which is further substituted with a 2-chloro-6-fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the azetidine ring and subsequent functionalization. One common method involves the reaction of 2-chloro-6-fluorobenzoyl chloride with azetidine in the presence of a base to form the intermediate 1-(2-chloro-6-fluorobenzoyl)azetidine. This intermediate is then reacted with 3-hydroxypyridine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the azetidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine ring or azetidine moiety.

Scientific Research Applications

3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound could be used in the production of specialty chemicals or as a precursor for advanced materials.

Mechanism of Action

The mechanism by which 3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine is unique due to its specific combination of a pyridine ring, azetidine moiety, and 2-chloro-6-fluorobenzoyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O2/c16-12-4-1-5-13(17)14(12)15(20)19-8-11(9-19)21-10-3-2-6-18-7-10/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQIMMUCGANXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC=C2Cl)F)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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